molecular formula C28H41N7O4.HCl B1139216 EPZ004777 hydrochloride CAS No. 1380316-03-9

EPZ004777 hydrochloride

Cat. No. B1139216
M. Wt: 576.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

EPZ004777 hydrochloride is a potent and selective inhibitor of DOT1L, a protein methyltransferase catalyzing the methylation of lysine 4 of histone H3 (H3K4) . It has an IC50 value of 0.4 nM .

Scientific Research Applications

Electrophysiological Implications

  • Electrochemical Properties : While not directly related to EPZ004777 hydrochloride, studies on similar compounds, such as hydrochlorothiazide, reveal insights into electrochemical behaviors. These studies highlight how electrochemical properties can be crucial for understanding the interactions and mechanisms of such compounds (Purushothama & Nayaka, 2017).

Cancer Treatment and Epigenetics

  • Targeting DOT1L in Cancer : EPZ004777 hydrochloride has been identified as a potent inhibitor of DOT1L, an enzyme involved in leukemogenesis. This compound's efficacy in selectively killing cancer cells with mixed lineage leukemia (MLL) gene translocations makes it a significant focus in cancer research (Daigle et al., 2011).

Drug Interaction and Delivery

  • Drug Delivery Mechanisms : Research on compounds like epirubicin hydrochloride, which bear similarities to EPZ004777 hydrochloride, provide insights into drug delivery systems. These studies explore how acoustic cavitation and microbubbles can enhance the antitumor effects of intravenous drugs (Lu et al., 2011).

Molecular Interactions and Stability

  • Stability and Interactions : Investigations into how drugs interact with proteins, such as the study of epirubicin hydrochloride with lysozyme, offer crucial information. These interactions can inform the stability and efficacy of drugs like EPZ004777 hydrochloride (Khamari et al., 2021).

Targeted Therapeutics and Inhibitory Actions

  • Inhibition Mechanisms : EPZ004777 hydrochloride's ability to remodel the catalytic site of DOT1L through selective inhibition is a significant area of research. Such studies have implications for developing targeted therapeutics against specific types of cancer (Yu et al., 2012).

Safety And Hazards

EPZ004777 hydrochloride is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEPLDAFAVXSBD-XRJUUMFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EPZ004777 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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